BMS-303141
Übersicht
Beschreibung
- BMS 303141 ist eine niedermolekulare Verbindung mit der chemischen Formel C₁₉H₁₅Cl₂NO₄S und einem Molekulargewicht von 424,3 g/mol.
- Es wirkt als potenter Inhibitor der ATP-Citrat-Lyase (ACL), eines Schlüsselenzyms, das an der Biosynthese von Fettsäuren und Cholesterin beteiligt ist.
- ACL katalysiert die Bildung von zytosolischem Acetyl-CoA und Oxalacetat (OAA) im Zytosol, was für den Lipidstoffwechsel entscheidend ist .
Wissenschaftliche Forschungsanwendungen
- BMS 303141 hat vielfältige Anwendungen:
Chemie: Als ACL-Inhibitor trägt es zum Verständnis von Lipidstoffwechselwegen bei.
Biologie: Es kann verwendet werden, um zelluläre Reaktionen auf veränderte Lipidsynthese zu untersuchen.
Medizin: BMS 303141 zeigt vielversprechendes Potenzial in der Krebsforschung (z. B. Prostatakrebszellen) und bei der Behandlung von hepatozellulärem Karzinom.
Industrie: Sein Potenzial als therapeutisches Mittel rechtfertigt weitere Untersuchungen .
Wirkmechanismus
- BMS 303141 hemmt ACL und stört die Bildung von Acetyl-CoA und OAA.
- Es induziert wahrscheinlich ER-Stress (endoplasmatisches Retikulum) und aktiviert den p-eIF2α/ATF4/CHOP-Signalweg, wodurch die Apoptose gefördert wird.
Wirkmechanismus
Target of Action
The primary target of BMS-303141 is ATP-citrate lyase (ACL) . ACL is an enzyme that catalyzes the formation of cytosolic acetyl-CoA and oxaloacetate (OAA) in the cytosol, which is a key step for fatty acid and cholesterol biosynthesis . This compound also weakly inhibits acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2 .
Mode of Action
This compound acts as a potent inhibitor of ACL, with an IC50 value of 0.13 μM . By inhibiting ACL, it disrupts the formation of cytosolic acetyl-CoA and OAA, thereby interfering with fatty acid and cholesterol biosynthesis . Its weak inhibition of ACC1 and ACC2 also contributes to its overall effect on lipid metabolism .
Biochemical Pathways
The inhibition of ACL by this compound affects the biochemical pathway of fatty acid and cholesterol biosynthesis . This disruption can lead to a decrease in the levels of these lipids in cells. Additionally, this compound is thought to induce endoplasmic reticulum (ER) stress and activate the p-eIF2α/ATF4/CHOP pathway, promoting apoptosis .
Pharmacokinetics
It is stable for 24 months in lyophilized form and for 3 months in solution, stored at -20ºC .
Result of Action
This compound has been shown to reduce cell proliferation and promote apoptosis in various cell types, including hepatocellular carcinoma cells and prostate cancer cells . In high-fat fed mice, treatment with this compound reduced weight gain and decreased levels of plasma cholesterol, triglycerides, and glucose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored at -20ºC to prevent loss of potency . Furthermore, the compound’s efficacy can be influenced by the lipid content of the diet, as seen in the study with high-fat fed mice .
Vorbereitungsmethoden
- Synthesewege für BMS 303141 sind nicht allgemein dokumentiert, aber es kann durch chemische Synthese erhalten werden.
- Industrielle Produktionsverfahren können die Optimierung bestehender Synthesewege oder Modifikationen zur Verbesserung von Ausbeute und Reinheit umfassen.
Analyse Chemischer Reaktionen
- BMS 303141 unterliegt einer Hemmung von ACL, was die Lipidsynthese beeinflusst.
- Häufige Reagenzien und Bedingungen für seine Synthese werden nicht explizit angegeben, aber es ist in DMSO und Ethanol löslich.
- Hauptprodukte, die während seiner Synthese gebildet werden, sind wahrscheinlich Zwischenprodukte oder Derivate, die mit der ACL-Hemmung zusammenhängen.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von BMS 303141 liegt in seiner spezifischen Zielsetzung von ACL.
- Ähnliche Verbindungen umfassen andere ACL-Inhibitoren oder Moleküle, die den Lipidstoffwechsel beeinflussen.
Eigenschaften
IUPAC Name |
3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIPNDKXZOTLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-303141?
A1: this compound functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.
Q2: How does this compound impact lipid metabolism?
A2: By inhibiting ACLY, this compound disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []
Q3: Beyond lipid metabolism, what other cellular processes are affected by this compound?
A3: this compound's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, this compound treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []
Q4: Are there specific cell types where this compound's effects have been studied in detail?
A4: Yes, this compound has been investigated in a variety of cell types:
- Smooth Muscle Cells (SMCs): this compound reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]
- Osteoclasts: this compound suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []
- Hepatocellular Carcinoma Cells: this compound has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []
Q5: What are the potential therapeutic applications of this compound being investigated?
A5: Research suggests possible applications for this compound in:
- Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, this compound shows promise in protecting against obesity-related renal injuries. []
- Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]
Q6: Are there any known limitations or challenges associated with this compound?
A6: While research on this compound is promising, some challenges have been identified:
- Cardiotoxicity: High concentrations of this compound can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []
- Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of this compound. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.